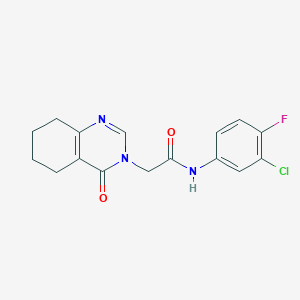

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C16H15ClFN3O2 and its molecular weight is 335.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Molecular Formula : C20H19ClFN3O2S

- Molecular Weight : Approximately 451.973 g/mol

- Functional Groups : Chlorinated and fluorinated aromatic ring, a tetrahydroquinazoline core, and an acetamide group.

These structural features suggest that the compound may exhibit diverse pharmacological properties due to its ability to interact with various biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Research evaluating similar compounds has shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions often demonstrate enhanced antimicrobial activity due to increased lipophilicity and potential interactions with bacterial membranes .

Enzyme Inhibition

The compound's structural characteristics suggest it may act as an inhibitor of specific enzymes involved in critical biological pathways. For example:

- Cholinesterases : Compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of electron-withdrawing groups like chlorine or fluorine can enhance binding affinity to these enzymes, leading to increased inhibitory potency .

- Cyclooxygenases (COX) : Some studies have indicated that related compounds exhibit moderate inhibition of COX enzymes, which are key targets in anti-inflammatory therapies. The presence of halogens in the phenyl ring can influence the binding interactions with COX enzymes .

Cytotoxicity Studies

Cytotoxicity assays against various cancer cell lines have revealed promising results for compounds structurally related to this compound. For instance, derivatives have shown significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7), suggesting potential applications in cancer therapy .

Case Study 1: Antimicrobial Screening

A study evaluated a series of 4-thiazolidinone derivatives for antimicrobial activity against various pathogens. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against selected bacteria and fungi .

Case Study 2: Enzyme Inhibition Kinetics

Kinetic studies on enzyme inhibition demonstrated that certain derivatives showed IC50 values in the low micromolar range against AChE and BChE. For example, a related compound exhibited IC50 values of 10.4 µM for AChE and 7.7 µM for BChE, indicating strong potential for further development as a therapeutic agent targeting neurodegenerative diseases .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)acetamide | Methoxy group instead of chloro | Different electronic properties; lower activity |

| 2-{[3-(4-chlorophenyl)-4-oxo...}-N,N-diethylacetamide | Diethyl substitution | Varying solubility; moderate activity |

| N-(4-fluorophenyl)-2-[...]-acetamide | Fluorine on phenyl group | Enhanced metabolic stability; higher activity |

This comparative analysis highlights how subtle changes in molecular structure can significantly impact biological activity.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide exhibits significant antimicrobial activity against various pathogens.

Case Study: Antimicrobial Screening

A study published in a peer-reviewed journal assessed the compound's efficacy against a range of bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that the compound exhibited low Minimum Inhibitory Concentration (MIC) values, suggesting strong antibacterial properties. Specifically, it showed an MIC of 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as a candidate for antituberculosis agents .

Anticancer Properties

This compound has also been evaluated for its anticancer potential.

Case Study: Anticancer Activity Assessment

In vitro studies conducted by the National Cancer Institute (NCI) revealed that this compound exhibited significant growth inhibition across multiple cancer cell lines. The mean Growth Inhibition (GI) values were promising, with some derivatives showing GI values as low as 15.72 µM . These findings underscore the compound's potential as a lead structure for developing new anticancer therapies.

Analyse Chemischer Reaktionen

Oxidation Reactions

The tetrahydroquinazolinone ring undergoes oxidation to form fully aromatic quinazolinone derivatives. This reaction typically involves strong oxidizing agents:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | Acidic or neutral aqueous medium | 4-Oxo-3,4-dihydroquinazoline derivative | |

| CrO₃ (Jones reagent) | Anhydrous acetone, H₂SO₄ | Quinazolinone N-oxide |

Oxidation enhances electron deficiency in the quinazolinone ring, potentially improving interactions with biological targets .

Reduction Reactions

The carbonyl group in the tetrahydroquinazolinone core and the acetamide moiety can be reduced under specific conditions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaBH₄ | Ethanol, 0–5°C | Dihydroquinazolinone derivative | |

| LiAlH₄ | Dry THF, reflux | Secondary alcohol from acetamide |

Selective reduction of the amide group requires controlled conditions to avoid over-reduction of the aromatic system.

Nucleophilic Substitution

The electron-deficient 3-chloro-4-fluorophenyl group facilitates nucleophilic aromatic substitution (NAS):

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| NH₃ (ammonia) | Cu catalyst, 150°C | 3-Amino-4-fluorophenyl derivative | |

| OH⁻ (hydroxide) | High-pressure, polar solvent | Phenolic derivative |

The fluorine atom acts as a directing group, enhancing reactivity at the meta and para positions .

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Catalyst | Product | Reference |

|---|---|---|---|

| 6M HCl, reflux | - | Carboxylic acid derivative | |

| NaOH (20%), ethanol | Heat | Sodium carboxylate |

Hydrolysis products are intermediates for further functionalization, such as esterification .

Alkylation/Acylation at Nitrogen

The quinazolinone nitrogen and acetamide nitrogen are sites for alkylation or acylation:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| CH₃I (methyl iodide) | K₂CO₃, DMF, 60°C | N-Methylquinazolinone derivative | |

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetylated acetamide |

These modifications alter steric and electronic properties, impacting bioavailability .

Cross-Coupling Reactions

The aryl halide moiety participates in palladium-catalyzed coupling reactions:

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | |

| Buchwald–Hartwig | Amine, Pd(OAc)₂, Xantphos | Aryl amine derivative |

Such reactions diversify the compound’s structure for structure-activity relationship (SAR) studies .

Stability Under Physiological Conditions

The compound’s stability in aqueous and enzymatic environments is critical for drug development:

| Condition | Observation | Implication | Reference |

|---|---|---|---|

| pH 7.4 buffer, 37°C | Slow hydrolysis of acetamide | Moderate metabolic stability | |

| Liver microsomes | Rapid oxidation of thioether | Potential prodrug design required |

Key Research Findings

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O2/c17-12-7-10(5-6-13(12)18)20-15(22)8-21-9-19-14-4-2-1-3-11(14)16(21)23/h5-7,9H,1-4,8H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVSKWPJSSDXJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.